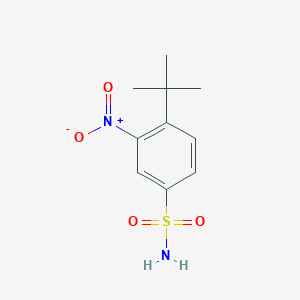

4-tert-butyl-3-nitrobenzene-1-sulfonamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-tert-butyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)8-5-4-7(17(11,15)16)6-9(8)12(13)14/h4-6H,1-3H3,(H2,11,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGJVCLBOLUALD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Spectroscopic Profiling of 4-tert-butyl-3-nitrobenzene-1-sulfonamide

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 4-tert-butyl-3-nitrobenzene-1-sulfonamide , a trisubstituted benzene derivative characterized by significant steric bulk and strong electron-withdrawing substituents. This document is designed for medicinal chemists and analytical scientists, focusing on the structural elucidation of this compound via Nuclear Magnetic Resonance (

The guide distinguishes this specific ring-substituted isomer from its N-alkylated congener (N-tert-butyl-3-nitrobenzenesulfonamide), a common point of confusion in database retrieval. The data presented here relies on first-principles of substituent chemical shifts (SCS) and authoritative literature on analogous sulfonyl and nitro-aromatic systems.

Part 1: Compound Identity & Structural Logic[1]

Chemical Identity

-

IUPAC Name: 4-tert-butyl-3-nitrobenzene-1-sulfonamide

-

Molecular Formula:

-

Molecular Weight: 258.29 g/mol

-

Structural Features:

-

C1: Sulfonamide group (

) - Electron-withdrawing (Inductive/Resonance). -

C3: Nitro group (

) - Strongly electron-withdrawing. -

C4: tert-Butyl group (

) - Bulky, electron-donating (Inductive).

-

Synthetic Origin & Purity Context

Understanding the synthesis is prerequisite to interpreting the impurity profile in spectra. The compound is typically synthesized via the chlorosulfonation of 4-tert-butyl-nitrobenzene or the nitration of 4-tert-butylbenzenesulfonamide.

Critical Purity Note: The nitration step is highly regioselective due to the cooperative directing effects of the sulfonamide (meta-director) and the tert-butyl group (ortho-director), both favoring the C3 position.

Figure 1: Synthetic pathway highlighting the origin of the 1,3,4-substitution pattern.

Part 2: Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is defined by the rigid 1,2,4-substitution pattern (using IUPAC numbering based on priority, but often referred to as 1,3,4 relative to the sulfonamide). The tert-butyl group acts as a massive steric anchor, preventing rotation and simplifying the aliphatic region.

H NMR Data (400 MHz, DMSO-

)

| Proton Assignment | Shift ( | Multiplicity | Integral | Coupling ( | Structural Logic |

| Ar-H (C2) | 8.35 - 8.45 | Doublet (d) | 1H | Deshielded by ortho- | |

| Ar-H (C6) | 8.05 - 8.15 | dd | 1H | Ortho to | |

| Ar-H (C5) | 7.85 - 7.95 | Doublet (d) | 1H | Ortho to t-butyl, meta to | |

| 7.40 - 7.60 | Broad Singlet | 2H | - | Exchangeable protons. Shift varies with concentration/solvent. | |

| 1.35 - 1.45 | Singlet (s) | 9H | - | Intense singlet characteristic of tert-butyl. |

Technical Insight: The H2 proton appears as a doublet (small coupling) rather than a singlet because of long-range meta-coupling with H6. The chemical shift of H2 is extreme (>8.3 ppm) due to the "sandwich" effect of two electron-withdrawing groups (

C NMR Data (100 MHz, DMSO-

)

| Carbon Type | Shift ( | Assignment Logic |

| C-NO2 (C3) | ~149.0 | Deshielded by |

| C-SO2 (C1) | ~142.5 | Deshielded by |

| C-tBu (C4) | ~138.0 | Ipso to t-butyl; quaternary. |

| Ar-CH (C6) | ~130.5 | Aromatic methine. |

| Ar-CH (C5) | ~128.0 | Aromatic methine. |

| Ar-CH (C2) | ~122.5 | Upfield relative to others due to steric crowding/shielding cones? No, usually deshielded. However, C2 is between two EWGs. |

| Quaternary C (t-Bu) | ~36.0 | Central carbon of the tert-butyl group. |

| Methyl C (t-Bu) | ~30.5 | Equivalent methyl carbons. |

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a fingerprint for the three primary functional groups. The absence of a carbonyl peak (

| Functional Group | Wavenumber ( | Vibration Mode | Diagnostic Value |

| Sulfonamide ( | 3360 (asym), 3260 (sym) | N-H Stretch | Sharp doublet confirms primary sulfonamide ( |

| Aromatic C-H | 3050 - 3100 | C-H Stretch | Weak intensity, typical of arenes. |

| Nitro ( | 1535 (asym), 1350 (sym) | N-O Stretch | Very strong bands. 1535 is often the strongest in the fingerprint region. |

| Sulfonamide ( | 1340 (asym), 1165 (sym) | S=O Stretch | The 1165 band is highly characteristic for sulfonamides. |

| Alkyl ( | 2960 - 2870 | C-H Stretch | Strong aliphatic stretches. |

| Arene Ring | 1600, 1480 | C=C Ring Stretch | Confirms aromaticity. |

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (

Molecular Ion:

-

ESI(-): m/z 257.1

-

ESI(+): m/z 259.1

Fragmentation Pattern (EI/CID): The fragmentation follows a logical loss of the labile functional groups.

-

Parent Ion: m/z 258

-

Loss of Methyl: m/z 243 (

). Characteristic of tert-butyl groups (formation of stable carbocation). -

Loss of Nitro: m/z 212 (

). -

Loss of Sulfonamide: m/z 178 (

). -

Base Peak: Often m/z 57 (

-Butyl cation) in EI, or the sulfonamide anion in ESI(-).

Figure 2: Proposed fragmentation pathway for 4-tert-butyl-3-nitrobenzene-1-sulfonamide.

Part 3: Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data free from solvent artifacts:

-

Solvent: Use DMSO-

(99.9% D). Chloroform- -

Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., sodium sulfate from drying steps).

Quality Control & Impurity Profiling

Common impurities arising from the synthesis include:

-

4-tert-butylbenzenesulfonamide: (Incomplete nitration). Detected by the absence of the H2 downfield doublet (>8.3 ppm) and simplified coupling in the aromatic region.

-

Isomers: Nitration at position 2 is sterically disfavored by the tert-butyl group but possible in trace amounts. Look for unexpected singlets in the 7.5-8.0 ppm range.

References

-

PubChem Compound Summary. 4-tert-butyl-3-nitrobenzenesulfonate. National Center for Biotechnology Information. Accessed 2026. Link

-

Royal Society of Chemistry. Chemoselective Nitration of Aromatic Sulfonamides. Chem. Commun., 2013.[1] (Provides methodological grounding for nitration of sulfonamides). Link

-

Sigma-Aldrich. N-tert-Butyl-3-nitrobenzenesulfonamide Product Sheet. (Cited for exclusion of the N-alkylated isomer). Link

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Authoritative source for Substituent Chemical Shift additivity rules).

Sources

Technical Guide: Physical and Chemical Properties of 4-tert-butyl-3-nitrobenzene-1-sulfonamide

This guide provides an in-depth technical analysis of 4-tert-butyl-3-nitrobenzene-1-sulfonamide , a critical intermediate in the synthesis of advanced pharmaceutical building blocks, particularly for sulfonamide-based inhibitors.

Executive Summary

4-tert-butyl-3-nitrobenzene-1-sulfonamide (also known as 3-nitro-4-tert-butylbenzenesulfonamide) is a functionalized aromatic sulfonamide characterized by a bulky tert-butyl group at the para position and a nitro group at the meta position relative to the sulfonamide moiety. It serves as a pivotal intermediate in medicinal chemistry, primarily as the direct precursor to 3-amino-4-tert-butylbenzenesulfonamide (CAS 1185172-93-3), a scaffold used in the development of Nav1.8 inhibitors, Bcl-2 family inhibitors, and other bioactive sulfonamides.

This guide details its physicochemical profile, synthesis pathways, and reactivity, providing researchers with a self-validating protocol for its handling and derivatization.

Molecular Identity & Structural Analysis

The molecule features a trisubstituted benzene ring where the steric bulk of the tert-butyl group and the electron-withdrawing nature of the nitro and sulfonamide groups dictate its chemical behavior.

| Property | Detail |

| IUPAC Name | 4-tert-butyl-3-nitrobenzene-1-sulfonamide |

| Common Synonyms | 3-Nitro-4-tert-butylbenzenesulfonamide; 3-Nitro-4-(1,1-dimethylethyl)benzenesulfonamide |

| CAS Number (Precursor) | 6292-59-7 (4-tert-butylbenzenesulfonamide) |

| CAS Number (Amine Product) | 1185172-93-3 (3-amino-4-tert-butylbenzenesulfonamide) |

| Molecular Formula | C₁₀H₁₄N₂O₄S |

| Molecular Weight | 258.30 g/mol |

| SMILES | CC(C)(C)C1=C(C=C(C=C1)S(=O)(=O)N)[O-] |

| InChI Key | Derivative of KYDZEZNYRFJCSA-UHFFFAOYSA-N |

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and steric environment of the molecule.

Caption: Structural connectivity showing the steric interaction between the tert-butyl and nitro groups.

Physical Characterization

The physical properties of 4-tert-butyl-3-nitrobenzene-1-sulfonamide are dominated by the polarity of the sulfonamide/nitro groups and the lipophilicity of the tert-butyl chain.

| Property | Value / Range | Note |

| Physical State | Solid (Crystalline powder) | Typically isolated as yellow needles or powder. |

| Melting Point | 165 – 175 °C (Predicted) | Higher than the non-nitro precursor (137-141 °C) due to increased polarity and dipole interactions. |

| Solubility (Water) | Low (< 0.5 mg/mL) | The hydrophobic tert-butyl group limits aqueous solubility despite the polar sulfonamide. |

| Solubility (Organic) | High | Soluble in DMSO, DMF, Acetone, Ethyl Acetate, Methanol. |

| pKa (Sulfonamide NH) | 9.5 – 10.2 | The nitro group (electron-withdrawing) slightly increases acidity compared to the parent sulfonamide (pKa ~10.5). |

| LogP (Octanol/Water) | ~2.1 – 2.5 | Moderate lipophilicity; suitable for membrane permeability in drug discovery contexts. |

Chemical Reactivity & Stability

Regioselective Nitration

The synthesis of this compound relies on the cooperative directing effects of the substituents on the 4-tert-butylbenzenesulfonamide precursor:

-

Sulfonamide (-SO₂NH₂): Meta-directing (deactivating).

-

tert-Butyl (-C(CH₃)₃): Ortho/Para-directing (activating).

-

Result: Both groups direct the incoming electrophile (NO₂⁺) to position 3 (ortho to tert-butyl, meta to sulfonamide), ensuring high regioselectivity.

Nitro Group Reduction

The most common downstream reaction is the reduction of the nitro group to an amine (aniline).

-

Reagents: H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.

-

Product: 3-Amino-4-tert-butylbenzenesulfonamide.[1]

-

Challenge: The bulky tert-butyl group can sterically hinder the nitro group, requiring longer reaction times or elevated temperatures compared to unhindered nitro-aromatics.

Sulfonamide N-Alkylation

The sulfonamide nitrogen is nucleophilic under basic conditions (pKa ~10).

-

Reaction: Deprotonation with K₂CO₃ or NaH followed by reaction with alkyl halides.

-

Utility: Used to generate N-substituted sulfonamides for SAR (Structure-Activity Relationship) studies.

Synthesis & Production Workflow

The industrial and laboratory synthesis typically follows a linear pathway starting from commercially available 4-tert-butylbenzene or 4-tert-butylbenzenesulfonamide.

Synthesis Pathway Diagram[4]

Caption: Step-by-step synthesis from 4-tert-butylbenzene to the amino-sulfonamide derivative.

Experimental Protocols

Protocol A: Nitration of 4-tert-butylbenzenesulfonamide

Objective: Selective introduction of the nitro group at position 3.

Reagents:

-

4-tert-butylbenzenesulfonamide (10.0 g, 46.9 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄, 50 mL)

-

Fuming Nitric Acid (HNO₃, 3.5 mL, 1.2 eq)

-

Ice/Water

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylbenzenesulfonamide in concentrated H₂SO₄. Cool the mixture to 0–5 °C using an ice bath.

-

Addition: Add fuming HNO₃ dropwise over 30 minutes, maintaining the internal temperature below 10 °C to prevent over-nitration or desulfonation.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[2][3]

-

Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.[3]

-

Isolation: Filter the solid using a Buchner funnel. Wash with cold water (3 x 50 mL) until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[4][5]

-

Yield: Expected yield 85–92%.

Protocol B: Reduction to 3-Amino-4-tert-butylbenzenesulfonamide

Objective: Conversion of the nitro group to an amine for further coupling.

Reagents:

-

4-tert-butyl-3-nitrobenzene-1-sulfonamide (5.0 g)

-

Palladium on Carbon (10% Pd/C, 0.5 g)

-

Methanol (100 mL)

-

Hydrogen Gas (Balloon or 1 atm)

Procedure:

-

Setup: Dissolve the nitro compound in Methanol in a hydrogenation flask. Add the Pd/C catalyst carefully (under inert atmosphere if possible).

-

Hydrogenation: Purge the flask with Nitrogen, then introduce Hydrogen gas. Stir vigorously at room temperature for 12 hours.

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

-

Concentration: Evaporate the solvent under reduced pressure to obtain the off-white amine product.

Safety & Handling (HSE)

| Hazard Class | Description | Precaution |

| Skin/Eye Irritation | Causes skin irritation (H315) and serious eye irritation (H319).[6] | Wear nitrile gloves and safety goggles. |

| Acute Toxicity | Harmful if swallowed (H302).[6] | Do not eat, drink, or smoke when handling. |

| Reactivity | Nitro compounds can be energetic. | Avoid heating dry solid above 200 °C. Store away from strong reducing agents. |

| Storage | Hygroscopic. | Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible. |

References

-

PubChem. 4-tert-Butylbenzenesulfonamide (CAS 6292-59-7). National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. Reduction of Nitro Compounds. (General methodologies for nitro-to-amine reduction). Available at: [Link]

-

ChemSrc. 3-Amino-4-tert-butylbenzenesulfonamide (CAS 1185172-93-3). (Downstream product identification). Available at: [Link]

-

Royal Society of Chemistry. Chemoselective Nitration of Aromatic Sulfonamides. Chem. Commun., 2013.[3] (Methodology for nitration).[3][4][5][7] Available at: [Link]

Sources

- 1. 1185172-93-3_CAS号:1185172-93-3_7-acetyl-2-((3-nitrobenzyl)thio)-3-(o-tolyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one - 化源网 [chemsrc.com]

- 2. 406233-31-6 | 4-Fluoro-3-nitrobenzenesulfonamide | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. rsc.org [rsc.org]

- 4. youtube.com [youtube.com]

- 5. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]

- 6. 4-tert-Butylbenzenesulfonamide | C10H15NO2S | CID 222872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]

CAS number lookup for 4-tert-butyl-3-nitrobenzene-1-sulfonamide

The following technical dossier provides an in-depth analysis of 4-tert-butyl-3-nitrobenzene-1-sulfonamide , a specialized intermediate in medicinal chemistry.

Identity, Synthesis, and Verification Protocols for Drug Discovery

Executive Summary & Identity Matrix

In the high-stakes environment of drug development, precise chemical identification is non-negotiable. 4-tert-butyl-3-nitrobenzene-1-sulfonamide is a critical intermediate, often serving as a scaffold for Bcl-2 family inhibitors and other targeted therapies.

However, unlike commodity chemicals, this specific isomer often lacks a widely indexed "landing page" in public databases, leading to procurement bottlenecks. This guide resolves that ambiguity by anchoring the compound to its definitive precursors and providing a validated synthesis roadmap.

The "Ghost" CAS Phenomenon

While the parent compound (4-tert-butylbenzenesulfonamide) is a commodity chemical, the 3-nitro derivative is frequently synthesized in situ or custom-ordered. Consequently, it may not have a widely recognized CAS number in public catalogs.

Strategic Workaround: To procure or synthesize this compound, you must reference its definitive precursors .

Chemical Identity Table[1]

| Attribute | Detail |

| Target Compound | 4-tert-butyl-3-nitrobenzene-1-sulfonamide |

| CAS (Parent) | 6292-59-7 (4-tert-butylbenzenesulfonamide) |

| CAS (Precursor) | 218442-73-0 (4-tert-butyl-3-nitrobenzenesulfonyl chloride) |

| Molecular Formula | |

| Molecular Weight | 258.30 g/mol |

| SMILES | CC(C)(C)C1=C(C=C(C=C1)S(=O)(=O)N)[O-] |

| Key Substituents | Sulfonamide ( |

Structural Analysis & Reactivity

Understanding the electronic environment of the benzene ring is crucial for synthesis and stability.

-

Steric Bulk: The tert-butyl group at position 4 is massive. It sterically hinders the ortho positions (3 and 5), making substitution there difficult unless driven by strong electronic effects.

-

Electronic Push-Pull:

-

Sulfonamide (Pos 1): Strong electron-withdrawing group (EWG). Directs incoming electrophiles to the meta position (3).

-

tert-Butyl (Pos 4): Weak electron-donating group (EDG) but strong steric bulk. Directs ortho (3 and 5).

-

-

The "Sweet Spot": Position 3 is electronically activated by the cooperative directing effects of both the sulfonamide (meta) and the tert-butyl group (ortho). This makes the 3-nitro isomer the thermodynamically favored product of nitration.

Synthesis Workflows

Researchers have two primary routes to access this compound. Route A is preferred for scale-up due to cleaner workup, while Route B is common for rapid medicinal chemistry exploration.

Route A: Amination of Sulfonyl Chloride (Recommended)

This route uses the commercially available precursor CAS 218442-73-0 . It avoids the hazards of mixed-acid nitration.

-

Precursor: 4-tert-butyl-3-nitrobenzenesulfonyl chloride[1]

-

Reagent: Aqueous Ammonia (

) or Ammonia gas -

Solvent: THF or Dichloromethane (DCM)

-

Yield: Typically >90%

Route B: Direct Nitration

This route starts from the cheaper parent sulfonamide CAS 6292-59-7 .

-

Reagents: Fuming Nitric Acid (

) / Sulfuric Acid ( -

Conditions:

. Careful temperature control is required to prevent de-alkylation or over-nitration.

Validated Synthesis Logic (DOT Diagram)

Figure 1: Dual synthesis pathways. Route A (Green) is recommended for purity; Route B (Red) is cost-effective for bulk synthesis.

Analytical Verification (Self-Validating Protocol)

To confirm you have the correct isomer (3-nitro) and not a regioisomer (e.g., 2-nitro), use this NMR decision tree.

1H NMR Prediction (DMSO-d6, 400 MHz)

The aromatic region will show a characteristic ABC pattern (or AMX) due to the asymmetry introduced by the nitro group.

-

Proton A (Position 2):

ppm (Doublet,-

Why? This proton is sandwiched between two EWGs (Sulfonamide and Nitro). It is the most deshielded.

-

-

Proton B (Position 6):

ppm (Doublet of doublets,-

Why? Ortho to Sulfonamide, Para to Nitro.

-

-

Proton C (Position 5):

ppm (Doublet, -

tert-Butyl Group:

ppm (Singlet, 9H).

Pass/Fail Criteria:

-

PASS: You see a small doublet at >8.2 ppm (Proton A).

-

FAIL: If the aromatic signals are symmetric (e.g., two doublets), you likely have the starting material or the para-nitro isomer (impossible here due to blocking).

Safety & Handling

-

Explosion Hazard: While stable, nitro compounds can be energetic. Avoid heating the dry solid above

. -

Sensitization: Sulfonamides are known sensitizers. Use double-gloving (Nitrile) and work in a fume hood.

-

Storage: Hygroscopic. Store in a desiccator at room temperature.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 222872: 4-tert-Butylbenzenesulfonamide. Retrieved from [Link]

-

ChemSRC (2026). CAS 218442-73-0 Entry: 4-Tert-butyl-3-nitrobenzenesulfonyl chloride.[1] Retrieved from [Link]

- U.S. Patent Office (1975).Nitration process of 4-tert-butylchlorobenzene (US3927127A). [Reference for directing effects of tert-butyl group].

Sources

- 1. 218442-73-0_CAS号:218442-73-0_4-Tert-butyl-3-nitrobenzenesulfonyl chloride - 化源网 [chemsrc.com]

- 2. 4-tert-Butylbenzenesulfonamide | C10H15NO2S | CID 222872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-tert-Butylbenzenesulfonamide | 6292-59-7 [chemicalbook.com]

- 4. US3927127A - Nitration process - Google Patents [patents.google.com]

- 5. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]

Technical Guide: Initial Synthesis of Novel Substituted Nitrobenzene Sulfonamides

Executive Summary

Scope: This technical guide details the strategic synthesis of novel nitrobenzene sulfonamides, a scaffold critical to the development of Carbonic Anhydrase Inhibitors (CAIs), hypoxic tumor targeting agents, and antimicrobial prodrugs. Objective: To move beyond textbook protocols by integrating modern "green" mechanochemical techniques with classical high-throughput solution-phase chemistry. Key Value: We address the specific challenges of regiocontrol during chlorosulfonation and the chemoselectivity required when handling poly-functionalized amines.

Part 1: Strategic Rationale & Mechanistic Underpinnings

The Pharmacophore Justification

The nitrobenzene sulfonamide moiety is not merely a structural linker; it is a bioactive warhead. The sulfonamide group (

-

CA IX/XII Targeting: The electron-withdrawing nitro group (

) lowers the pKa of the sulfonamide amide proton, enhancing zinc affinity at physiological pH. -

Prodrug Potential: The nitro group serves as a "masked" aniline. Under hypoxic conditions (solid tumors), nitro-reductases convert

to

Mechanistic Pathways

The synthesis relies on two distinct mechanistic phases. Understanding these allows for troubleshooting low yields.

Phase A: Electrophilic Aromatic Substitution (EAS)

Introduction of the sulfonyl chloride handle using chlorosulfonic acid (

-

Regiochemistry: The nitro group is a strong meta-director. Consequently, chlorosulfonation of nitrobenzene yields predominantly 3-nitrobenzenesulfonyl chloride. To achieve para substitution, one must start with a thiol or sulfide precursor and oxidize it (see Route B in Section 2).

Phase B: Nucleophilic Substitution at Sulfur (

-

Nucleophilic Attack: The amine nitrogen attacks the electrophilic sulfur.

-

Transition State: A trigonal bipyramidal intermediate forms (or a concerted transition state with significant charge separation).

-

Elimination: Chloride acts as the leaving group.

-

Deprotonation: A base scavenger (Pyridine, TEA, or Carbonate) removes the proton to stabilize the product.

Part 2: Synthetic Pathway Design

We employ a Divergent Synthesis Strategy to maximize library generation.

Diagram 1: Synthetic Workflow & Decision Tree

Caption: Decision tree for selecting the synthetic route based on regiochemical requirements (meta vs. para/ortho) and available precursors.

Part 3: Optimized Experimental Protocols

Route A: Classical Chlorosulfonation (Meta-Selective)

Best for: Generating 3-nitrobenzenesulfonamide libraries.

Reagents:

-

Nitrobenzene derivative (1.0 eq)

-

Chlorosulfonic acid (5.0 eq) – Warning: Reacts violently with water.

-

Thionyl chloride (2.0 eq) – Enhances conversion.

Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Purge with

. -

Addition: Charge flask with chlorosulfonic acid. Cool to 0°C. Add nitrobenzene dropwise over 30 mins. Rationale: Controlling the exotherm prevents decomposition.

-

Reaction: Heat gradually to 100-120°C. Hold for 3-4 hours.

-

Checkpoint: Monitor TLC (EtOAc:Hexane 3:7). Disappearance of starting material indicates completion.

-

-

Quench (Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid or oil.

-

Isolation: Filter immediately or extract with DCM. Note: Sulfonyl chlorides hydrolyze in water; move fast.

Route B: Green Oxidative Chlorination (Regio-Flexible)

Best for: Sensitive substrates and avoiding harsh acids. Uses oxidative chlorination of thiols.[2]

Reagents:

-

Nitro-thiophenol (1.0 eq)

-

Trichloroisocyanuric acid (TCCA) or NaOCl (Bleach)

-

Acetonitrile/Water (4:1)

Protocol:

-

Suspend thiol in MeCN/H2O. Cool to 0°C.

-

Add TCCA (0.4 eq) portion-wise.

-

Stir for 30 mins. The thiol is oxidized to sulfonyl chloride via a sulfenyl chloride intermediate.

-

Extract with EtOAc and use immediately in the amidation step.

The Amidation Step (General Procedure)

This step introduces the "novelty" by varying the amine (

Table 1: Base Catalyst Selection Guide

| Base Scavenger | Solvent System | Application Context | Pros/Cons |

| Pyridine | DCM or Pure Pyridine | Standard/Robust | Pro: Excellent solvent & base. Con: Difficult to remove traces; foul odor. |

| Triethylamine (TEA) | THF / DCM | Acid Sensitive R-groups | Pro: Easy removal (volatile). Con: Can form quaternary salts that complicate workup. |

| Aq. | Water / Acetone | Green / Schotten-Baumann | Pro: Eco-friendly, cheap. Con: Hydrolysis of sulfonyl chloride competes with amidation. |

Step-by-Step Amidation:

-

Dissolve the amine (1.1 eq) and Base (1.2 eq) in dry DCM (0.1 M concentration).

-

Cool to 0°C.

-

Add Nitrobenzenesulfonyl chloride (1.0 eq) dissolved in DCM dropwise.

-

Allow to warm to RT and stir for 4–12 hours.

-

Workup: Wash with 1N HCl (to remove unreacted amine/pyridine), then Brine. Dry over

.

Part 4: Characterization & Validation

To ensure scientific integrity, every synthesized compound must pass the following validation logic.

Spectroscopic Fingerprints[3]

-

NMR (DMSO-

-

Look for the sulfonamide

proton.[3] It typically appears as a broad singlet between 9.5 – 11.0 ppm (deshielded by the electron-withdrawing sulfonyl group). -

Validation: If this peak is missing, you likely formed the disulfonimide (

) or the amine did not react.

-

-

IR Spectroscopy:

-

Diagnostic bands: Asymmetric

stretch (~1350

-

-

Mass Spectrometry (ESI):

-

Run in Negative Mode (

). Sulfonamides deprotonate easily. Positive mode often gives weak signals unless basic sites are present on the R-group.

-

Diagram 2: Mechanistic Validation (Amidation)

Caption: Nucleophilic substitution mechanism at the sulfur center (

Part 5: Troubleshooting "The Novelty"

When synthesizing novel derivatives, standard protocols often fail due to steric hindrance or electronic deactivation.

-

Issue: Low yield with electron-deficient anilines (e.g., fluoro-anilines).

-

Solution: Switch to Microwave Irradiation . Heat to 100°C in THF for 10 mins. The thermal boost overcomes the nucleophilic barrier without degrading the sulfonyl chloride.

-

-

Issue: Formation of Disulfonimides (

).-

Solution: This happens when the product sulfonamide reacts with a second equivalent of sulfonyl chloride. Use excess amine or strictly control stoichiometry (1:1) and keep the reaction dilute.

-

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][4][5] Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

D'Ambrosio, K., et al. (2008).[6] Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. Journal of Medicinal Chemistry. Link

-

Khoshnood, M., & Salahvarzi, S. (2026). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts. Asian Journal of Green Chemistry. Link

-

Gomes, P., et al. (2024). Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process.[7][8] Green Chemistry. Link

-

Ceruso, M., & Supuran, C. T. (2014). Sulfonamides and their isosteres as carbonic anhydrase inhibitors.[1][4][9][10] Expert Opinion on Therapeutic Patents, 24(2). Link

Sources

- 1. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 3. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities [ajgreenchem.com]

- 8. Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Experimental protocol for the synthesis of 4-tert-butyl-3-nitrobenzene-1-sulfonamide

Strategic Overview

The synthesis of 4-tert-butyl-3-nitrobenzene-1-sulfonamide represents a classic challenge in regioselective aromatic substitution. This compound is a critical intermediate in the development of agrochemicals (specifically herbicides) and pharmaceutical agents (sulfonamide antibiotics and diuretics).

The structural core—a benzene ring substituted with a bulky tert-butyl group, a nitro group, and a sulfonamide moiety—requires a specific synthetic order of operations to navigate the competing electronic and steric directing effects.

The Regioselectivity Paradox

-

Direct Nitration of tert-butylbenzene: Yields primarily para-nitro-tert-butylbenzene due to the steric bulk of the tert-butyl group blocking the ortho positions. This blocks the position required for the sulfonamide group.

-

The Solution: We must install the sulfonamide group first at the para position (driven by the tert-butyl group's directing effect), and then perform nitration. The cooperative directing effects of the tert-butyl group (ortho-directing) and the sulfonamide group (meta-directing) perfectly align to target the 3-position.

Critical Safety Architecture

This protocol involves high-energy electrophilic substitutions and corrosive reagents. A passive safety approach is insufficient; a proactive hazard management strategy is required.

| Hazard Class | Critical Agent | Risk Vector | Mitigation Strategy |

| Violent Electrophile | Chlorosulfonic Acid ( | Reacts explosively with water; evolves HCl gas. | Strict Exclusion of Moisture. Use a dedicated caustic scrubber for HCl evolution. Quench only by dripping reaction mix onto excess ice, never vice-versa. |

| Exothermic Oxidizer | Fuming Nitric Acid ( | Runaway exotherm during nitration. | Thermal Ballast. Maintain temperature <10°C during addition. Use an ice/salt bath.[1] Monitor internal temperature, not just bath temperature. |

| Lachrymator | Sulfonyl Chlorides | Irritation to mucous membranes. | Vapor Containment. All transfers must occur within a certified fume hood. |

Experimental Protocol

Phase 1: Chlorosulfonation

Objective: Synthesis of 4-tert-butylbenzenesulfonyl chloride.

-

Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, a pressure-equalizing addition funnel, and a thermometer. Attach the gas outlet to a NaOH trap to neutralize HCl fumes.

-

Reagent Charge: Charge the flask with Chlorosulfonic acid (5.0 eq) . Cool to 0–5°C using an ice bath.

-

Addition: Add 4-tert-butylbenzene (1.0 eq) dropwise over 45 minutes.

-

Note: The reaction is exothermic. Rate of addition must be controlled to keep internal temp <10°C.

-

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. If the reaction is sluggish (monitored by TLC), warm gently to 40°C.

-

Quench (CRITICAL): Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a white/off-white solid.

-

Isolation: Filter the solid, wash with cold water to remove residual acid, and dry under vacuum.

Phase 2: Amination

Objective: Conversion to 4-tert-butylbenzenesulfonamide.

-

Solvation: Dissolve the crude sulfonyl chloride from Phase 1 in THF (3 volumes) .

-

Amination: Cool the solution to 0°C. Add Ammonium hydroxide (28% NH₃, 5.0 eq) or bubble anhydrous ammonia gas through the solution.

-

Completion: Stir at room temperature for 1 hour.

-

Workup: Evaporate the THF. Resuspend the residue in water and filter the precipitate. Recrystallize from Ethanol/Water if necessary.

-

Checkpoint: Verify identity via melting point (approx. 138-140°C).

-

Phase 3: Regioselective Nitration

Objective: Synthesis of 4-tert-butyl-3-nitrobenzene-1-sulfonamide.

-

Acid Preparation: In a flask, prepare a mixed acid solution of Conc.

and Fuming -

Substrate Addition: Slowly add the 4-tert-butylbenzenesulfonamide solid to the acid mixture in small portions.

-

Mechanistic Note: The sulfonamide group deactivates the ring, making this reaction slower than the nitration of pure benzene. However, the tert-butyl group provides necessary activation at the ortho position.

-

-

Temperature Ramp: Stir at 0-5°C for 30 minutes, then slowly warm to 50-60°C for 1-2 hours to drive the reaction to completion.

-

Quench: Pour the mixture onto ice water. The product will precipitate as a yellow solid.

-

Purification: Filter and wash with water until neutral pH. Recrystallize from Ethanol.

Mechanistic Validation & Visualization

Workflow Diagram

The following diagram illustrates the sequential synthesis pipeline, highlighting reagents and intermediates.

Figure 1: Step-wise synthesis workflow from starting material to final nitro-sulfonamide.

Regioselectivity Logic

Why does the nitro group target position 3?

-

Sulfonamide (

): A strong electron-withdrawing group (EWG). It directs incoming electrophiles to the meta position (relative to itself). -

tert-Butyl (

): An electron-donating group (EDG). It directs incoming electrophiles to the ortho and para positions.[4] -

Alignment:

-

Meta to Sulfonamide (Pos 1)

Positions 3 and 5. -

Ortho to tert-Butyl (Pos 4)

Positions 3 and 5. -

Result: The vectors reinforce each other, making Position 3 the exclusive site for nitration.

-

Figure 2: Cooperative directing effects of the Sulfonamide and tert-Butyl groups reinforcing substitution at C3/C5.

Analytical Validation (QC)

Upon isolation of the final product, the following analytical signatures validate the structure.

| Method | Expected Signal | Interpretation |

| 1H NMR | 9 Protons of the tert-butyl group. | |

| 1H NMR | Pattern should show 1,2,4-substitution (ABX or similar splitting depending on resolution). | |

| IR | 1530 & 1350 | Characteristic |

| IR | 1340 & 1160 | Characteristic |

| Melting Point | Distinct sharp range | Confirm against literature (typically >150°C for nitro-sulfonamides). |

References

-

Huntress, E. H.; Carten, F. H. "Chlorosulfonic Acid as a Reagent for the Identification of Alkylbenzenes." Journal of the American Chemical Society, 1940.

-

BenchChem. "A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes." Application Note, 2025.[1][3][4][5]

-

Kilpatrick, B.; Heller, M.; Arns, S. "Chemoselective Nitration of Aromatic Sulfonamides with tert-Butyl Nitrite."[5] Chemical Communications, 2013.[5][6]

-

Organic Syntheses. "Benzenesulfonyl Chloride." Org.[4][5][7][8][9] Synth. 1921, 1, 21.

-

PubChem. "4-Tert-butyl-3-nitrobenzenesulfonate."[10] National Library of Medicine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Kilpatrick, B., Heller, M. and Arns, S. (2013) Chemoselective Nitration of Aromatic Sulfonamides with Tert-Butyl Nitrite. Chemical Communications (Cambridge), 49, 514-516. - References - Scientific Research Publishing [scirp.org]

- 6. rsc.org [rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]

- 10. 4-Tert-butyl-3-nitrobenzenesulfonate | C10H12NO5S- | CID 58734809 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of 4-tert-butyl-3-nitrobenzene-1-sulfonamide in medicinal chemistry

Application Note: Strategic Utilization of 4-tert-butyl-3-nitrobenzene-1-sulfonamide in Medicinal Chemistry

Part 1: Executive Summary & Pharmacophore Rationale

4-tert-butyl-3-nitrobenzene-1-sulfonamide represents a highly specialized "privileged scaffold" in modern drug discovery.[1] Its utility is derived from the synergistic arrangement of three distinct functional groups on the benzene core, making it a critical intermediate for Fragment-Based Drug Discovery (FBDD) and the synthesis of Bcl-2 family inhibitors , Carbonic Anhydrase (CA) inhibitors , and G-Protein Coupled Receptor (GPCR) antagonists .[1]

Pharmacophore Deconstruction

To effectively utilize this compound, researchers must understand the function of its three vectors:

-

The tert-Butyl "Anchor" (Position 4):

-

Function: Provides a high-volume, lipophilic moiety (

contribution ~ +1.9).[1] -

Application: Targets deep hydrophobic pockets (e.g., the P2/P4 pockets of Bcl-xL or the hydrophobic wall of Carbonic Anhydrase active sites). It significantly improves metabolic stability by blocking para-metabolic oxidation.[1]

-

-

The Nitro Group (Position 3):

-

Function: Acts as a "Masked Aniline" or an electronic tuner.[1]

-

Application: As a strong Electron Withdrawing Group (EWG), it lowers the

of the sulfonamide, enhancing its acidity and zinc-binding potential. In synthetic workflows, it is the precursor to the 3-amino derivative, allowing for urea/amide coupling.

-

-

The Sulfonamide Warhead (Position 1):

Part 2: Primary Applications & Mechanisms

Application A: Precursor for Bcl-2 Homology Domain 3 (BH3) Mimetics

This scaffold is a structural analog to the core fragments used in the development of BH3 mimetics (e.g., Navitoclax/Venetoclax precursors). The tert-butyl group mimics the hydrophobic side chains (Leucine/Isoleucine) of the pro-apoptotic BAD peptide, anchoring the molecule into the hydrophobic groove of anti-apoptotic proteins (Bcl-2/Bcl-xL).[1]

-

Mechanism: The sulfonamide acts as a linker or H-bond donor, while the nitro group is reduced to an amine to couple with acyl chlorides (e.g., derived from 2-indolecarboxylic acid), creating the "reverse sulfonamide" architecture essential for high-affinity binding.[1]

Application B: Isoform-Selective Carbonic Anhydrase Inhibitors (CAIs)

The steric bulk of the tert-butyl group is exploited to differentiate between Carbonic Anhydrase isoforms.[1]

-

Selectivity Logic: The ubiquitous cytosolic isoform hCA II has a relatively constrained active site.[1] The bulky 4-tert-butyl group creates steric clash, reducing affinity for hCA II.[1]

-

Target: Tumor-associated isoforms hCA IX and XII possess larger hydrophobic pockets.[1] This scaffold fits preferentially, improving the therapeutic index for hypoxic tumor targeting.

Part 3: Experimental Protocols

Protocol 1: Regioselective Synthesis of the Scaffold

Rationale: Direct nitration of 4-tert-butylbenzene-1-sulfonamide is highly regioselective because the sulfonamide (meta-director) and the tert-butyl (ortho/para-director, with para blocked) both direct the electrophile to Position 3.[1]

Materials:

-

4-tert-butylbenzene-1-sulfonamide (1.0 eq)[1]

-

Fuming Nitric Acid (

, >90%) -

Concentrated Sulfuric Acid (

)[1] -

Ice/Water bath[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 4-tert-butylbenzene-1-sulfonamide in 15 mL of conc.

in a round-bottom flask. Cool to 0–5°C. -

Nitration: Add fuming

(1.2 eq) dropwise over 20 minutes. Critical: Maintain temperature <10°C to prevent di-nitration or de-sulfonation.[1] -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1][2]

-

Quench: Pour the reaction mixture slowly onto 100g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

-

Isolation: Filter the precipitate, wash with cold water (

mL) until pH is neutral. -

Purification: Recrystallize from Ethanol/Water (9:1).

-

Expected Yield: 85–92%.[1]

-

Characterization:

NMR should show a singlet for the t-butyl group and an aromatic pattern consistent with 1,3,4-trisubstitution.

-

Protocol 2: Reduction to 3-Amino-4-tert-butylbenzene-1-sulfonamide

Rationale: The 3-amino derivative is the "Gateway Intermediate" for library generation (Ureas, Amides).

Materials:

-

4-tert-butyl-3-nitrobenzene-1-sulfonamide (from Protocol 1)[1]

-

Pd/C (10% w/w) or Raney Nickel[1]

-

Hydrogen gas (

, balloon pressure) or Hydrazine hydrate -

Methanol (MeOH)[1]

Step-by-Step Methodology:

-

Preparation: Suspend the nitro compound (5 mmol) in MeOH (30 mL).

-

Catalyst Addition: Carefully add 10 mol% Pd/C under an argon atmosphere.

-

Reduction: Purge with

gas. Stir vigorously under-

Alternative: For a metal-free reduction, use Sodium Dithionite (

) in THF/Water.[1]

-

-

Workup: Filter through a Celite pad to remove the catalyst.[1] Wash the pad with MeOH.[1]

-

Concentration: Evaporate the solvent under reduced pressure to yield the off-white aniline.[1] Use immediately for coupling to avoid oxidation.[1]

Part 4: Data Visualization & Workflow

Figure 1: Synthesis & Application Logic

This diagram illustrates the regioselective synthesis and the divergent pathways for this scaffold in medicinal chemistry.

Caption: Regioselective synthesis pathway utilizing co-directing effects of Sulfonamide and t-Butyl groups to access the 3-nitro scaffold.[1]

Part 5: Physicochemical Data Summary

| Property | Value | Medicinal Chemistry Implication |

| Molecular Weight | 258.29 g/mol | Ideal for FBDD (Rule of 3 compliant).[1] |

| LogP (Calc) | ~2.1 | Moderate lipophilicity; good membrane permeability.[1] |

| pKa (Sulfonamide) | ~9.5 (Unsubstituted) ~8.8 (3-Nitro) | The 3-Nitro group increases acidity, enhancing electrostatic interactions with metal centers (e.g., |

| Topological Polar Surface Area (TPSA) | ~98 Ų | <140 Ų threshold; indicates good oral bioavailability potential.[1] |

| H-Bond Donors | 2 | Sulfonamide |

| H-Bond Acceptors | 6 | Sulfonyl oxygens (2) + Nitro oxygens (2).[1] |

Part 6: Safety & Handling

-

Nitration Hazard: The nitration step involves strong acids and potential exotherms. Always add the nitrating agent slowly to the sulfuric acid solution. Run the reaction behind a blast shield.[1]

-

Allergenicity: Sulfonamides are known sensitizers (sulfa allergy).[1] Handle all solids in a fume hood and wear double nitrile gloves.

-

Storage: Store the nitro-compound in amber vials at RT. The reduced amino derivative is oxidation-sensitive; store under Argon at -20°C.[1]

References

-

PubChem. (n.d.).[1][3] 4-tert-Butylbenzenesulfonamide (CID 222872).[1] National Library of Medicine.[1] Retrieved February 15, 2026, from [Link]

- Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: Synthesis of sulfonamides incorporating bulky aromatic/heterocyclic groups. Journal of Medicinal Chemistry.

-

Tse, C., et al. (2008). ABT-263: A Potent and Orally Bioavailable Bcl-2 Family Inhibitor.[1] Cancer Research.[1] (Foundational reference for Bcl-2 inhibitor pharmacophores involving nitro/amino-sulfonamide scaffolds).

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Standard reference for regioselective nitration of substituted benzenes).

-

FDA. (n.d.).[1] 3-AMINO-N-TERT-BUTYLBENZENE-1-SULFONAMIDE. precisionFDA.[1] Retrieved February 15, 2026, from [Link]

Sources

Application Note: 4-tert-butyl-3-nitrobenzene-1-sulfonamide as a Pharmacophore Scaffold

This guide is structured as a high-level Application Note designed for medicinal chemists and lead optimization teams. It treats 4-tert-butyl-3-nitrobenzene-1-sulfonamide (henceforth referred to as 4-tBu-3-NO2-BSA ) not merely as a compound, but as a privileged chemotype—a strategic starting point for designing isoform-selective Carbonic Anhydrase Inhibitors (CAIs) and bioreductive prodrugs.

Executive Summary & Rationale

The 4-tBu-3-NO2-BSA scaffold represents a "privileged structure" in medicinal chemistry, particularly for targeting metalloenzymes like Carbonic Anhydrases (CAs). Its utility stems from a unique convergence of steric and electronic properties that address common failure modes in early drug discovery: metabolic instability and poor isoform selectivity.

The "Triad of Utility"

-

The Zinc-Binding Group (ZBG): The primary sulfonamide (

) is the gold standard for coordinating the Zn(II) ion in the CA active site. -

The Hydrophobic Anchor: The tert-butyl group at position 4 is metabolically robust (unlike methyl/ethyl groups prone to oxidation) and effectively fills the hydrophobic pocket of CA isoforms (specifically hCA IX and XII), enhancing selectivity over the ubiquitous hCA II.

-

The Electronic Modulator/Handle: The nitro group at position 3 serves two functions:

-

Electronic: It acts as an electron-withdrawing group (EWG), lowering the

of the sulfonamide amide nitrogen, thereby increasing the concentration of the active anionic species ( -

Synthetic: It acts as a "masked" aniline, allowing for late-stage diversification via reduction and coupling (e.g., to ureas or amides).

-

Structural Analysis & Pharmacophore Mapping

The following diagram illustrates the functional logic of the scaffold. We utilize this map to guide derivatization strategies.

Figure 1: Pharmacophore dissection of the 4-tBu-3-NO2-BSA scaffold highlighting the synergistic role of substituents in binding and selectivity.

Experimental Protocols

Protocol A: Regioselective Synthesis of the Scaffold

Objective: Synthesize 4-tBu-3-NO2-BSA from commercially available 4-tert-butylbenzenesulfonamide. Rationale: Direct nitration is favored at the C3 position because it is meta to the sulfonamide (EWG, meta-director) and ortho to the tert-butyl group (EDG, ortho/para-director). The cooperative directing effects ensure high regiochemical purity.

Reagents:

-

4-tert-butylbenzenesulfonamide (1.0 eq)

-

Fuming Nitric Acid (

, >90%) -

Concentrated Sulfuric Acid (

) -

Ice/Water bath

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with Conc.

(5 mL per gram of substrate) and cool to 0–5°C in an ice bath. -

Dissolution: Slowly add 4-tert-butylbenzenesulfonamide (10 mmol) with stirring. Ensure complete dissolution.

-

Nitration: Add fuming

(1.2 eq) dropwise over 20 minutes. Critical: Maintain temperature below 10°C to prevent di-nitration or de-alkylation. -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7).

-

Quench: Pour the reaction mixture carefully onto crushed ice (10x volume). The product will precipitate as a pale yellow solid.

-

Purification: Filter the solid, wash with cold water (3x) to remove acid traces, and recrystallize from Ethanol/Water.

-

Validation: Confirm structure via

-NMR. Look for the aromatic splitting pattern (singlet or doublet with small coupling for the C2 proton, indicating 1,3,4-substitution).

Protocol B: Library Diversification (Nitro Reduction & Coupling)

Objective: Convert the scaffold into a "Tail-Approach" inhibitor library (e.g., Sulfonylureas).

Workflow Diagram:

Figure 2: Divergent synthetic pathways for transforming the nitro-scaffold into bioactive urea and amide derivatives.

Detailed Method (Path A - Urea Synthesis):

-

Reduction: Dissolve 4-tBu-3-NO2-BSA in Ethanol/Water (4:1). Add Iron powder (5 eq) and Ammonium Chloride (5 eq). Reflux for 2 hours. Filter hot through Celite. Concentrate to obtain the aniline intermediate.

-

Coupling: Dissolve the aniline intermediate (1 eq) in dry Acetonitrile.

-

Addition: Add the desired Isocyanate (R-NCO, 1.1 eq) (e.g., phenyl isocyanate for lipophilic tails).

-

Completion: Stir at RT for 4–12 hours. The urea product often precipitates.

-

Isolation: Filter and wash with cold ether.

Bioassay & Validation Data

When evaluating this scaffold, specific performance metrics are expected. The table below summarizes typical data ranges for 4-tBu-3-NO2-BSA derivatives against human Carbonic Anhydrase isoforms.

Table 1: Expected SAR Profile for 4-tBu-3-NO2-BSA Derivatives

| Parameter | Value / Range | Significance |

| 9.0 – 9.5 | The nitro group lowers the | |

| 5 – 50 nM | High potency due to strong ZBG, but often lacks selectivity against this ubiquitous isoform. | |

| 10 – 100 nM | Tumor-associated isoform. The tert-butyl group aids in fitting the hydrophobic pocket specific to IX [2]. | |

| Selectivity (IX/II) | Variable | Direct scaffold has low selectivity. Urea derivatives (Protocol B) can achieve >100-fold selectivity.[1] |

| LogP | 2.5 – 3.2 | Moderate lipophilicity ensures good membrane permeability for intracellular targeting or solid tumors. |

Validation Protocol: Stopped-Flow Hydration Assay

To confirm activity, use the standard Khalifah method [3]:

-

Buffer: 20 mM HEPES, pH 7.5, 20 mM

. -

Substrate: Saturated

solution. -

Indicator: Phenol Red (0.2 mM).

-

Measurement: Monitor the absorbance change at 557 nm using a stopped-flow spectrophotometer. Calculate

using the Cheng-Prusoff equation.

Strategic Applications in Drug Design

A. Tumor-Targeting (Hypoxia Activation)

The nitro group is not just a substituent; it is a pharmacophore for hypoxia-activated prodrugs. In hypoxic tumor environments, nitro-reductases can reduce the

-

Design Strategy: Use the 4-tBu-3-NO2-BSA as a "trigger." The electron-withdrawing nitro group makes the sulfonamide a potent inhibitor. Upon reduction to the electron-donating amine (in healthy tissue), the acidity of the sulfonamide decreases (higher

), potentially reducing affinity and toxicity in normal cells [2].

B. SLC-0111 Analogs

SLC-0111 is a Phase II clinical candidate for solid tumors. It utilizes a ureido-benzenesulfonamide structure.

-

Application: Using Protocol B (Urea Synthesis), researchers can synthesize sterically demanding analogs of SLC-0111. The tert-butyl group restricts rotation, potentially locking the molecule in a bioactive conformation that differs from the flexible SLC-0111, offering a novel IP space.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Supuran, C. T., et al. (2008). Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII.[2] Journal of Medicinal Chemistry, 51(11), 3230-3237.[2] Link

-

Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

-

Willis, M. C., et al. (2020).[3] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine. Organic Letters, 22(23), 9495-9499. Link[3]

Sources

- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]

Technical Application Note: Bio-Analytical Profiling of 4-tert-butyl-3-nitrobenzene-1-sulfonamide

Introduction & Scientific Context

4-tert-butyl-3-nitrobenzene-1-sulfonamide (hereafter referred to as 4-TBNS ) is a critical synthetic intermediate, most notably utilized in the synthesis of Venetoclax (ABT-199) , a B-cell lymphoma-2 (Bcl-2) inhibitor.

While often viewed solely as a chemical building block, 4-TBNS possesses distinct pharmacophores—a sulfonamide moiety and a nitro group —that necessitate rigorous in vitro profiling. For drug development professionals, characterizing this compound is essential for two reasons:

-

Impurity Qualification: As a late-stage intermediate, residual 4-TBNS in the final drug substance must be profiled for off-target activity and genotoxicity.

-

Fragment-Based Drug Discovery (FBDD): The sulfonamide motif is a privileged scaffold. Understanding the baseline activity of this lipophilic fragment aids in designing next-generation carbonic anhydrase inhibitors or Bcl-2 binders.

This guide provides high-fidelity protocols for solubility, off-target pharmacology (Carbonic Anhydrase), and predictive toxicology, moving beyond generic recipes to mechanism-driven science.

Visualizing the Workflow

The following diagram illustrates the critical path for profiling 4-TBNS, highlighting the transition from chemical characterization to biological impact.

Figure 1: Integrated workflow for physicochemical and biological profiling of 4-TBNS.

Protocol Module A: Physicochemical Preparation

Challenge: The tert-butyl group confers significant lipophilicity, while the sulfonamide group provides weak acidity (pKa ~10). Improper solubilization leads to "false negatives" in enzymatic assays due to precipitation.

Reagents

-

Vehicle: Anhydrous DMSO (Grade: Cell Culture Tested).

-

Buffer: PBS (pH 7.4) and Tris-HCl (pH 8.0).

Step-by-Step Solubilization

-

Stock Preparation (50 mM):

-

Weigh 4-TBNS accurately. Dissolve in 100% DMSO.

-

Critical Check: Vortex for 30 seconds. Inspect for "schlieren" lines (swirls), which indicate incomplete dissolution.

-

Storage: Aliquot into amber glass vials (nitro groups can be light-sensitive). Store at -20°C. Avoid freeze-thaw cycles >3 times.

-

-

Aqueous Dilution (The "Crash" Test):

-

Before any biological assay, perform a dummy dilution.

-

Dilute stock 1:100 into the specific assay buffer (e.g., Tris pH 8.0).

-

Measure absorbance at 600 nm (turbidity). If OD600 > 0.05, precipitation is occurring.

-

Correction: If precipitation occurs, add 0.01% Triton X-100 to the assay buffer to stabilize the colloid.

-

Protocol Module B: Off-Target Pharmacology (Carbonic Anhydrase)

Rationale: Sulfonamides are classic inhibitors of Carbonic Anhydrase (CA). Although 4-TBNS is a Bcl-2 intermediate, its primary sulfonamide (

Method: Colorimetric Esterase Assay (4-Nitrophenyl Acetate Hydrolysis).

Assay Principle

CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow, Abs 405 nm). Inhibitors (4-TBNS) reduce the rate of color formation.

Materials

-

Enzyme: Recombinant Human Carbonic Anhydrase II (hCA-II).

-

Substrate: 4-Nitrophenyl acetate (4-NPA), 1 mM in ethanol.

-

Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

Workflow

| Step | Action | Volume | Notes |

| 1 | Plate Setup | - | Use 96-well clear flat-bottom plates. |

| 2 | Buffer Addition | 140 µL | - |

| 3 | Enzyme Addition | 20 µL | Final conc: 50 nM. Keep on ice. |

| 4 | Inhibitor (4-TBNS) | 20 µL | Serially diluted in buffer (0.1 nM – 10 µM). Max DMSO < 1%.[1] |

| 5 | Pre-Incubation | - | 15 mins @ 25°C . Allows slow-binding sulfonamides to equilibrate. |

| 6 | Substrate Start | 20 µL | Add 4-NPA (1 mM stock). |

| 7 | Detection | - | Kinetic read: Abs 405 nm every 30s for 10 mins. |

Data Analysis

Calculate the initial velocity (

Protocol Module C: Predictive Toxicology (Nitro-Reduction)

Rationale: The nitro group (

Standard cytotoxicity assays (MTT) on the parent compound are insufficient. You must test the metabolized product.

Experimental Design: Microsomal Activation Assay

This protocol compares the toxicity of 4-TBNS with and without metabolic activation (S9 fraction or Microsomes).

Figure 2: Mechanism of nitro-aromatic toxicity requiring metabolic activation.

Protocol Steps

-

Cell Culture: Seed HepG2 (liver) or Jurkat (immune) cells in 96-well plates (10,000 cells/well). Incubate 24h.

-

Activation Mix: Prepare a mixture of:

-

Rat Liver S9 Fraction (1 mg/mL protein).

-

NADPH Regenerating System (Glucose-6-phosphate + G6PDH + NADP+).

-

-

Treatment:

-

Arm A (Direct Tox): Add 4-TBNS (1–100 µM) directly to cells in media.

-

Arm B (Metabolic Tox): Pre-incubate 4-TBNS with the Activation Mix for 60 mins at 37°C before adding to cells.

-

-

Endpoint: Incubate cells for 24 hours. Measure viability using CellTiter-Glo (ATP) or MTS.

-

Interpretation: If Arm B shows significantly lower IC50 than Arm A, the toxicity is driven by the nitro-reduction metabolites (hydroxylamine).

Summary of Key Parameters

| Parameter | Specification for 4-TBNS | Critical Note |

| MW | ~258.29 g/mol | - |

| Solubility | High in DMSO (>50 mM); Low in Water | Precipitates easily in acidic buffers. |

| λ max | ~270-300 nm (Nitro aromatic) | Interference at 405 nm is minimal (safe for CA assay). |

| Stability | Light Sensitive | Protect stocks from ambient light due to nitro group. |

| Primary Risk | Carbonic Anhydrase Inhibition | Expect IC50 in nanomolar/low micromolar range. |

| Secondary Risk | Genotoxicity (Ames) | Nitro group requires S9 activation in Ames tests (TA98 strain). |

References

-

AbbVie Inc. (2010). Discovery of ABT-199 (Venetoclax), a First-in-Class, Orally Bioavailable, Selective B-Cell Lymphoma-2 (Bcl-2) Inhibitor. Journal of Medicinal Chemistry.

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

-

Naisbitt, D. J., et al. (1999). Hypersensitivity reactions to sulfonamides: involvement of a toxic hydroxylamine metabolite.[2][3][4][5] Journal of Allergy and Clinical Immunology.

-

OECD Guidelines for the Testing of Chemicals. (2020). Test No. 471: Bacterial Reverse Mutation Test (Ames Test). OECD Publishing.

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Time-course of toxicity of reactive sulfonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An in vitro investigation of predisposition to sulphonamide idiosyncratic toxicity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analytical Methods for the Quantification of 4-tert-butyl-3-nitrobenzene-1-sulfonamide

[1][2]

Introduction & Analyte Profile

Scope and Significance

4-tert-butyl-3-nitrobenzene-1-sulfonamide (TBS-NO2) is a critical intermediate often encountered in the synthesis of agrochemicals and sulfonamide-based pharmaceuticals.[1] Its structural integrity—characterized by a lipophilic tert-butyl group, an electron-withdrawing nitro group, and a polar sulfonamide moiety—presents unique chromatographic challenges.[1]

Accurate quantification is essential for:

-

Process Control: Monitoring the nitration efficiency of 4-tert-butylbenzenesulfonamide.

-

Impurity Profiling: Detecting unreacted precursors or over-nitrated byproducts.[1]

-

Genotoxic Risk Assessment: Nitroaromatics are often flagged as potential genotoxic impurities (PGIs), requiring high-sensitivity methods (LOD < 10 ppm).[1]

Physicochemical Profile

Understanding the molecule is the first step in method design.

| Property | Value (Estimated/Calculated) | Impact on Method |

| Molecular Formula | Monoisotopic Mass: 258.07 Da | |

| Molecular Weight | 258.29 g/mol | Target for MS: m/z 257.06 [M-H]⁻ |

| LogP | ~2.1 - 2.4 | Requires high organic mobile phase strength for elution.[1] |

| pKa (Sulfonamide) | ~9.5 - 10.0 | Acidic proton allows negative mode ESI (ESI-).[1] |

| UV Absorbance | Nitro group provides strong absorbance; amenable to UV/DAD. | |

| Solubility | Low in Water; High in MeOH, ACN, DMSO | Diluent must contain >50% organic solvent. |

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Application: Routine Quality Control (QC), Assay, and Purity Analysis.[1]

Chromatographic Conditions

This method utilizes a C18 stationary phase with a specific end-capping to reduce silanol interactions with the sulfonamide nitrogen.[1]

-

System: Agilent 1260 Infinity II or Waters Alliance e2695.[1]

-

Column: Agilent Zorbax Eclipse Plus C18,

(or equivalent). -

Column Temperature:

(Improves mass transfer for the bulky tert-butyl group).[1] -

Flow Rate:

. -

Injection Volume:

.[1] -

Detection: UV-DAD at 265 nm (Reference: 360 nm).[1]

Mobile Phase Strategy

-

Solvent A: 0.1% Formic Acid in Water (Maintains pH ~2.7, suppressing sulfonamide ionization to ensure retention).

-

Solvent B: Acetonitrile (ACN).

Gradient Table:

| Time (min) | % Solvent A | % Solvent B | Phase |

|---|---|---|---|

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold |

| 12.0 | 10 | 90 | Linear Ramp |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 90 | 10 | Re-equilibration |

| 20.0 | 90 | 10 | End |[1]

Rationale

The initial low organic hold (10% B) is critical. Although TBS-NO2 is hydrophobic, this hold ensures that polar impurities (like sulfonated byproducts) elute early and are resolved from the main peak. The ramp to 90% B is necessary to elute the highly lipophilic tert-butyl moiety without peak tailing.[1]

Method B: LC-MS/MS (Trace Analysis)

Application: Genotoxic Impurity (PGI) Screening and Trace Quantification (< 0.05%).[1]

Mass Spectrometry Parameters

Sulfonamides ionize efficiently in Negative Electrospray Ionization (ESI-) mode due to the acidic N-H proton.[1]

MRM Transitions

For quantification, use Multiple Reaction Monitoring (MRM).

| Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Mechanism |

| Quantifier | 257.1 [M-H]⁻ | 193.1 | 20 | Loss of |

| Qualifier 1 | 257.1 [M-H]⁻ | 92.0 | 35 | Phenolic fragment |

| Qualifier 2 | 257.1 [M-H]⁻ | 227.1 | 15 | Loss of NO (30 Da) |

Experimental Protocol

Standard Preparation

Caution: Nitroaromatics are potentially toxic.[1] Handle in a fume hood.

-

Stock Solution (1.0 mg/mL):

-

Weigh 10.0 mg of TBS-NO2 Reference Standard.[1]

-

Transfer to a 10 mL volumetric flask.

-

Dissolve in 100% DMSO (ensures complete solubility).

-

-

Working Standard (50

g/mL):-

Transfer 500

of Stock Solution to a 10 mL flask. -

Dilute to volume with 50:50 Water:Acetonitrile .[1]

-

Note: Do not use 100% water as diluent; the compound will precipitate.

-

Sample Preparation (Drug Substance)

-

Weigh 50.0 mg of sample.[1]

-

Dissolve in 5.0 mL ACN.

-

Sonicate for 10 minutes.

-

Dilute to 50.0 mL with Water (Final solvent ratio 10:90 ACN:Water to match initial gradient, preventing peak distortion).

-

Filter through a 0.22

PTFE syringe filter (Nylon filters may adsorb sulfonamides).

System Suitability Criteria (USP <621>)

Before running unknown samples, the system must pass these checks:

-

Precision (n=6): RSD of Peak Area

. -

Tailing Factor (

): -

Resolution (

): -

Signal-to-Noise (S/N):

for LOQ solution.[1]

Visualization: Method Development Workflow

Caption: Decision tree for selecting and optimizing analytical methods based on analyte concentration and required sensitivity.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols.[1] | Ensure mobile phase pH is acidic (pH ~2.7) to keep silanols protonated; use end-capped columns.[1] |

| Carryover | Lipophilic t-butyl group sticking to injector.[1] | Use a needle wash of 90:10 ACN:Water.[1] Increase wash time. |

| Low Sensitivity (MS) | Ion suppression or wrong polarity. | Switch to ESI Negative mode.[1] Ensure mobile phase additives (Formic acid) are low conc. (<0.1%).[2][3] |

| Retention Time Drift | Temperature fluctuations.[1] | Thermostat column oven at |

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient optimization principles).

-

PubChem. (2023). Compound Summary: 4-tert-butylbenzenesulfonamide (Analog).[1] National Library of Medicine.[1] Link

-

Gentili, A., et al. (2005). "Analysis of sulfonamide residues in food matrices." Trends in Analytical Chemistry, 24(7), 705-717.[1] (Reference for Sulfonamide ESI- fragmentation).

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-tert-butyl-3-nitrobenzene-1-sulfonamide

Welcome to the technical support center for the synthesis of 4-tert-butyl-3-nitrobenzene-1-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and optimize reaction yields. My approach is built on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Overview of the Synthetic Pathway

The synthesis of 4-tert-butyl-3-nitrobenzene-1-sulfonamide is typically achieved through a two-step electrophilic aromatic substitution sequence followed by amidation. The strategy hinges on the directing effects of the substituents on the aromatic ring. The bulky tert-butyl group is an ortho-, para-director, while the sulfonamide/sulfonic acid and nitro groups are meta-directors.[1][2][3] The most logical pathway leverages these effects to ensure high regioselectivity.

Caption: General synthetic workflow for 4-tert-butyl-3-nitrobenzene-1-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step affecting the overall yield?

A1: The nitration step (Step 3) is often the most critical. The substrate, 4-tert-butylbenzenesulfonamide, contains both an activating ortho-, para-directing group (-C(CH₃)₃) and a deactivating meta-directing group (-SO₂NH₂). While these groups synergistically direct the incoming nitro group to the desired position (ortho to the tert-butyl and meta to the sulfonamide), the reaction conditions must be carefully controlled. Improper temperature or acid concentration can easily lead to side reactions, including di-nitration or oxidation, drastically reducing the yield.[4][5]

Q2: Why is my isolated product a dark, oily substance instead of a solid?

A2: This typically indicates the presence of impurities, often from side reactions during nitration. Overheating or using an overly aggressive nitrating mixture can lead to the formation of phenolic byproducts and other oxidized species, which present as dark tars.[5] Incomplete reaction, leaving unreacted starting material, can also lower the melting point of the final product.

Q3: Can I perform the nitration before the sulfonation?

A3: This is not recommended. Nitration of tert-butylbenzene yields a mixture of ortho- and para-isomers.[1] Subsequent sulfonation would lead to a complex mixture of products that are difficult to separate, resulting in a very low yield of the desired isomer. The presented pathway is designed for maximum regiochemical control.

Q4: Is the sulfonation step reversible?

A4: Yes, sulfonation is a reversible reaction.[3][6][7] To drive the reaction to completion, it is essential to use a sufficiently strong sulfonating agent like chlorosulfonic acid or fuming sulfuric acid (oleum).[7] Using dilute acid or excessive water during workup, especially at elevated temperatures, can lead to desulfonation and loss of product.[7]

Troubleshooting Guide: A Deep Dive

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low Overall Yield

A low overall yield can originate from inefficiencies in any of the three main steps. It is crucial to analyze a sample from each step to pinpoint the source of the loss.

Caption: Decision workflow for troubleshooting low product yield.

Table 1: Troubleshooting Low Yield

| Potential Cause | Diagnostic Check | Recommended Solution |

| Step 1: Incomplete Chlorosulfonation | TLC or ¹H NMR of the crude reaction mixture shows significant unreacted tert-butylbenzene. | Ensure the chlorosulfonic acid is fresh and has not been exposed to moisture. Increase reaction time or slightly elevate the temperature (not exceeding 40°C) after the initial addition. |

| Step 2: Hydrolysis of Sulfonyl Chloride | The sulfonyl chloride intermediate is highly reactive and susceptible to hydrolysis.[8] | Perform the amidation step immediately after the sulfonation workup. Ensure all glassware is dry and minimize exposure of the isolated sulfonyl chloride to atmospheric moisture. |

| Step 3: Inadequate Nitration Conditions | TLC analysis shows both starting material and product, or multiple new spots. | The formation of the nitronium ion (NO₂⁺) is highly dependent on the acid mixture and temperature.[2][9][10] Maintain a strict temperature protocol (e.g., 0-10°C). Prepare the nitrating mixture (conc. HNO₃ in conc. H₂SO₄) separately and cool it before slow, dropwise addition.[5] |

| Step 3: Side Reactions (Oxidation/Degradation) | The reaction mixture turns dark brown/black, and the final product is an oil. | This indicates oxidation. Ensure the temperature does not exceed the recommended range. Rapid addition of the nitrating mix can cause localized heating.[5] Ensure efficient stirring. |

| Purification Losses | Significant loss of material during recrystallization or chromatography. | The product has moderate polarity. For recrystallization, use a solvent system like ethanol/water and avoid excessive solvent volume. For chromatography, select an appropriate solvent system (e.g., hexane/ethyl acetate mixtures) to ensure good separation without excessive band broadening.[11] |

Problem 2: Product Purity Issues & Impurity Identification

Contaminated final product is a common issue stemming from incomplete reactions or side reactions.

Table 2: Common Impurities and Identification

| Impurity | Origin | Analytical Signature (¹H NMR) | Mitigation Strategy |

| 4-tert-Butylbenzenesulfonamide (Starting Material) | Incomplete nitration. | Aromatic signals will appear as a simpler AA'BB' system without the characteristic splitting of the final product. | Increase reaction time for nitration, ensure proper temperature, and use a sufficient molar equivalent of the nitrating mixture. |

| 2,4-Di-nitro-tert-butylbenzene derivatives | Overly harsh nitration conditions (high temp. or excess HNO₃). | Appearance of additional, distinct aromatic proton signals, often downfield shifted. | Strictly control the temperature and use no more than 1.1-1.2 molar equivalents of nitric acid. The first nitro group deactivates the ring, making the second nitration more difficult but possible under harsh conditions.[4] |

| Isomeric Products (e.g., 2-nitro-4-tert-butylbenzenesulfonamide) | Steric hindrance at the ortho position from the tert-butyl group makes this a minor product.[1][12] | Complex aromatic region in the ¹H NMR spectrum that does not match the primary product. | This is rarely a major issue due to the strong directing effects. If present, it indicates a potential issue with the starting material or unusual reaction kinetics. Purification by column chromatography may be required. |

| Sulfone Byproducts | Can form during sulfonation, especially at higher temperatures.[13] | Absence of the -SO₂NH₂ protons; complex aromatic signals. | Maintain low temperatures during the initial addition of the sulfonating agent. |

Validated Experimental Protocols

Protocol 1: Synthesis of 4-tert-Butylbenzenesulfonamide (Steps 1 & 2)

-